Dihexyl phthalate

Description

Properties

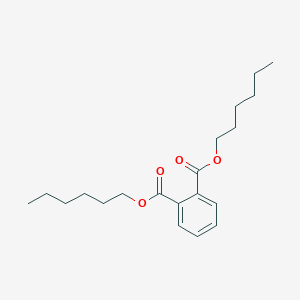

IUPAC Name |

dihexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXZNSGUUQJJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025068 | |

| Record name | Dihexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C | |

| Record name | Dihexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, oily liuid | |

CAS No. |

84-75-3, 68515-50-4, 68610-82-2 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, C6-12-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, dihexyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42MAH1QFG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-72 °F (NTP, 1992), -58 °C, -72 °F | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Manufacturing of Dihexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of dihexyl phthalate, a widely used plasticizer. The document details the core chemical principles, experimental protocols, and process variables that influence the production of this compound. Quantitative data from various synthetic approaches are presented for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Di-n-hexyl phthalate (DnHP) is a diester of phthalic acid and n-hexanol, belonging to the class of organic compounds known as phthalate esters. Its primary application is as a plasticizer in the polymer industry, where it imparts flexibility, durability, and transparency to materials such as polyvinyl chloride (PVC). Understanding the synthesis and manufacturing of DnHP is crucial for optimizing production processes, ensuring product quality, and exploring novel applications.

Chemical Synthesis

The industrial synthesis of di-n-hexyl phthalate is primarily achieved through the esterification of phthalic anhydride with n-hexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, or by organometallic compounds like tetrabutyl titanate.

The overall reaction proceeds as follows:

C₈H₄O₃ + 2 C₆H₁₄O → C₂₀H₃₀O₄ + H₂O (Phthalic Anhydride + 2 n-Hexanol → Di-n-hexyl Phthalate + Water)

The esterification process occurs in two main stages:

-

Monoester Formation: A rapid, non-catalytic reaction between phthalic anhydride and one molecule of n-hexanol to form the mono-n-hexyl phthalate intermediate.

-

Diester Formation: A slower, equilibrium-limited reaction where the monoester reacts with a second molecule of n-hexanol to yield di-n-hexyl phthalate and water. This stage requires a catalyst to proceed at a reasonable rate.

To drive the equilibrium towards the product side and maximize the yield of di-n-hexyl phthalate, the water formed during the reaction is continuously removed, often through azeotropic distillation.

Synthesis Pathway

The chemical transformation from phthalic anhydride and n-hexanol to di-n-hexyl phthalate is illustrated in the following diagram:

Caption: Chemical synthesis pathway of di-n-hexyl phthalate.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of di-n-hexyl phthalate, based on established laboratory methods.

General Esterification Procedure

The following protocol is a representative example of the synthesis of di-n-hexyl phthalate using a solid acid catalyst.[2]

Materials:

-

Phthalic anhydride (4 mmol)

-

1-Hexanol (20 mmol)

-

Butylamine-functionalized Cr(III)-MOF catalyst (60 mg)[2]

-

Dichloromethane (CH₂Cl₂)

-

20% aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (4 mmol) and 1-hexanol (20 mmol).

-

Catalyst Addition: Add the butylamine-functionalized Cr(III)-MOF catalyst (60 mg) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 5 hours.

-

Cooling and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst from the reaction mixture by filtration.

-

Washing: Add 100 mL of a 20% aqueous sodium carbonate solution to the filtrate to neutralize any remaining acidic components.

-

Extraction: Extract the organic layer with dichloromethane (2 x 50 mL).

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:15 v/v) as the eluent.

-

Product Isolation: Collect the fractions containing the desired product and remove the solvent to obtain pure di-n-hexyl phthalate.

Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of di-n-hexyl phthalate.

Caption: A typical experimental workflow for synthesis and purification.

Data Presentation

Comparative Synthesis Data

The choice of catalyst and reaction conditions significantly impacts the yield and purity of di-n-hexyl phthalate. The following table summarizes quantitative data from various synthetic approaches for di-n-hexyl phthalate and the closely related di(2-ethylhexyl) phthalate (DEHP), which serves as a useful proxy for comparison.

| Catalyst | Reactants | Molar Ratio (Anhydride:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Butylamine-functionalized Cr(III)-MOF | Phthalic Anhydride, 1-Hexanol | 1:5 | Reflux | 5 | 72.5 | [2] |

| Sulfuric Acid | Phthalic Anhydride, n-Butanol | 1:2.4 | Boiling | 1 | 93.2 (for Dibutyl Phthalate) | [3] |

| p-Toluenesulfonic Acid | Phthalic Anhydride, 2-Ethylhexanol | Not Specified | 120-160 | Not Specified | High (Qualitative) | [4] |

| Tetrabutyl titanate/TiO₂-Al₂O₃ | Phthalic Anhydride, 2-Ethylhexanol | 1:2.3-2.4 | 205-215 | Not Specified | High (Qualitative) | [5] |

| Sulfated Zirconia | Phthalic Acid, n-Octanol | 1:2 | 160 | 6 | 88 (for Dioctyl Phthalate) | [6][7] |

Characterization Data

Proper characterization of the synthesized di-n-hexyl phthalate is essential for confirming its identity and purity. The following are typical spectroscopic data for di-n-hexyl phthalate.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 7.6 (dd, 2H) : Aromatic protons

-

δ 7.5 (dd, 2H) : Aromatic protons

-

δ 4.13 (t, 4H) : -O-CH ₂- protons

-

δ 1.50-1.55 (m, 4H) : -CH₂- protons

-

δ 1.15-1.18 (m, 12H) : -CH₂- protons

-

δ 0.79 (t, 6H) : -CH₃ protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 168.69 : C=O (ester carbonyl)

-

δ 131.97 : Aromatic C (quaternary)

-

δ 131.65, 128.32 : Aromatic CH

-

δ 64.89 : -O-CH₂

-

δ 31.38, 28.89, 25.60, 22.03 : -CH₂- (aliphatic chain)

-

δ 13.70 : -CH₃

FTIR (Fourier-Transform Infrared Spectroscopy):

-

~2958, 2929, 2860 cm⁻¹ : C-H stretching (aliphatic)

-

~1729 cm⁻¹ : C=O stretching (ester)

-

~1462, 1380 cm⁻¹ : C-H bending

-

~1266, 1070, 1039 cm⁻¹ : C-O stretching

-

~741 cm⁻¹ : Aromatic C-H bending

MS (Mass Spectrometry):

-

m/z 149 : The base peak in the electron ionization mass spectrum of many phthalates, corresponding to the protonated phthalic anhydride fragment [C₈H₅O₃]⁺.[1]

Logical Relationships in Manufacturing

The manufacturing process of di-n-hexyl phthalate involves a series of interconnected parameters that influence the final product's yield, purity, and the overall efficiency of the process. The following diagram illustrates these logical relationships.

Caption: Interplay of process parameters and outcomes in manufacturing.

Conclusion

The synthesis of di-n-hexyl phthalate via the esterification of phthalic anhydride with n-hexanol is a well-established industrial process. The selection of an appropriate catalyst and the optimization of reaction conditions, including temperature, reaction time, and reactant molar ratio, are critical for maximizing yield and purity. This guide has provided detailed experimental protocols, comparative quantitative data, and visualizations of the synthesis pathway and experimental workflow to aid researchers and professionals in the field. The characterization data presented serves as a benchmark for quality control and assurance. A thorough understanding of the logical relationships between process parameters and outcomes is essential for the efficient and scalable manufacturing of di-n-hexyl phthalate.

References

- 1. DI-N-HEXYL PHTHALATE - Ataman Kimya [atamanchemicals.com]

- 2. DI-N-HEXYL PHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 3. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Di-n-hexyl phthalate physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of Di-n-hexyl phthalate (DNHP), a commercially important phthalate ester. The information is curated to support research, scientific, and drug development applications, with a focus on quantitative data, experimental methodologies, and relevant biological interactions.

Core Physical and Chemical Data

Di-n-hexyl phthalate (CAS No. 84-75-3) is a clear, oily liquid with a slight aromatic odor.[1][2][3] It is primarily used as a plasticizer to enhance the flexibility and durability of various polymers, particularly polyvinyl chloride (PVC).[3] The key physical and chemical properties of DNHP are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of Di-n-hexyl Phthalate

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | [4] |

| Physical State | Clear, oily liquid | [1][3] |

| Color | Colorless to Almost Colorless | [4] |

| Odor | Slightly aromatic | [1][2] |

| Melting Point | -58 °C (-72.4 °F) | [3][5] |

| Boiling Point | 350 °C (662 °F) at 735 mmHg | [5][6] |

| Density | 0.995 g/cm³ at 20 °C (68 °F) | [5] |

| Vapor Density | 11.5 (Air = 1) | [5] |

| Vapor Pressure | 1.4 x 10⁻⁵ mmHg at 25 °C | [1] |

| Flash Point | 177 °C (350 °F) | [5] |

| Water Solubility | Insoluble; 0.24 mg/L at 20 °C | [2][3][4] |

| log Kow (Octanol-Water Partition Coefficient) | 6.82 | [1] |

Table 2: Chemical Identification of Di-n-hexyl Phthalate

| Identifier | Value | Reference |

| IUPAC Name | dihexyl benzene-1,2-dicarboxylate | [1] |

| CAS Number | 84-75-3 | [1] |

| PubChem CID | 6786 | [1] |

| EC Number | 201-559-5 | [7] |

| UNII | 42MAH1QFG5 | [4] |

Experimental Protocols

Understanding the methodologies used to determine the physical and chemical properties of a substance is critical for reproducing and verifying data. Below are detailed protocols for key experiments related to DNHP.

Determination of Melting Point

Methodology: The melting point of Di-n-hexyl phthalate can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of liquid DNHP is solidified by cooling it below its melting point (e.g., using a dry ice/acetone bath). The solidified sample is then finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.

Determination of Water Solubility

Methodology: The shake-flask method is a common technique for determining the water solubility of sparingly soluble substances like DNHP.

-

Sample Preparation: An excess amount of DNHP is added to a known volume of distilled or deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 20 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the aqueous and organic phases. Centrifugation can be used to facilitate this separation.

-

Aqueous Sample Analysis: A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved DNHP is included.

-

Quantification: The concentration of DNHP in the aqueous sample is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The resulting concentration is reported as the water solubility.

Biological Interactions and Signaling Pathways

Recent research has indicated that Di-n-hexyl phthalate can interact with biological systems, including the activation of specific signaling pathways. One such pathway is the Nrf2-mediated antioxidant response.

Nrf2-Mediated Antioxidant Response

Di-n-hexyl phthalate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response in human cell lines.[4] This pathway is a critical cellular defense mechanism against oxidative stress.

Experimental Workflow for Assessing Nrf2 Activation:

Caption: Workflow for investigating DNHP's effect on the Nrf2 pathway.

Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers like DNHP, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes.

Caption: DNHP-induced activation of the Nrf2 signaling pathway.

Metabolic Pathway

The metabolism of Di-n-hexyl phthalate in the body primarily involves hydrolysis and subsequent oxidation.

-

Phase I Metabolism (Hydrolysis): DNHP is first hydrolyzed by esterases, primarily in the intestines and liver, to its monoester, mono-n-hexyl phthalate (MNHP), and n-hexanol.[8]

-

Phase II Metabolism (Oxidation): The n-hexanol can be further oxidized to hexanoic acid, which can then enter the fatty acid oxidation pathway.[8] The MNHP can also undergo further oxidative metabolism.

-

Excretion: The metabolites are typically conjugated (e.g., with glucuronic acid) and excreted in the urine.

Caption: Metabolic pathway of Di-n-hexyl phthalate.

References

- 1. Effect of di(2-ethylhexyl) phthalate on Nrf2-regulated glutathione homeostasis in mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dysregulated Nrf2 signaling in response to di(2-ethylhexyl) phthalate in neutrophils of children with autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. DI-N-HEXYL PHTHALATE | 84-75-3 [chemicalbook.com]

- 5. Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. DI-N-HEXYL PHTHALATE - Ataman Kimya [atamanchemicals.com]

- 8. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

Di-n-hexyl Phthalate (CAS No. 84-75-3): A Comprehensive Technical Review of Its Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-hexyl phthalate (DnHP), identified by the CAS number 84-75-3, is a member of the phthalate ester family of chemicals, primarily utilized as a plasticizer to enhance the flexibility and durability of various polymer products. Despite its industrial applications, there is growing concern within the scientific community regarding its potential hazards to human health and the environment. This technical guide provides an in-depth overview of the physicochemical properties, toxicological profile, and associated hazards of Di-n-hexyl phthalate, with a focus on experimental data and methodologies relevant to researchers and professionals in drug development and life sciences.

Physicochemical Properties

Di-n-hexyl phthalate is a colorless to yellowish, oily liquid with a slight aromatic odor.[1][2][3][4][5] It is characterized by its low volatility and high boiling point, which contributes to its persistence in various matrices.[4] Its solubility in water is limited, though it is soluble in many organic solvents.[4]

Table 1: Physicochemical Properties of Di-n-hexyl Phthalate

| Property | Value | Reference(s) |

| CAS Number | 84-75-3 | [1][2][4][6][7][8][9][10][11] |

| Molecular Formula | C20H30O4 | [2][6][9][11][12] |

| Molecular Weight | 334.45 g/mol | [1][2][6][8][9][10][11][12] |

| Appearance | Colorless to yellowish, oily viscous liquid | [1][2][3][4][5] |

| Odor | Slight aromatic odor | [1][2][3][5] |

| Boiling Point | 340-350 °C | [2][5] |

| Melting Point | -58 °C | [2][5] |

| Flash Point | 177 °C (350.6 °F) | [8][10] |

| Density | 1.01 g/cm³ | [2] |

| Water Solubility | 0.05 - 0.24 mg/L | [1][2][5] |

| Vapor Pressure | 1.4 x 10⁻⁵ mm Hg | [1] |

| Henry's Law Constant | 2.6 x 10⁻⁵ atm-cu m/mole | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 6.9 | [1] |

Toxicological Profile and Hazards

The toxicological effects of Di-n-hexyl phthalate have been investigated in various animal models, revealing concerns primarily related to reproductive and developmental toxicity. It is classified as a substance that may damage fertility or the unborn child.[1][7][8][10][12]

Acute Toxicity

Di-n-hexyl phthalate exhibits low acute toxicity via oral and dermal routes of exposure in laboratory animals.[6]

Table 2: Acute Toxicity of Di-n-hexyl Phthalate

| Test | Species | Route | Result | Reference(s) |

| LD50 | Rat | Oral | 29,600 mg/kg bw | [12] |

| LD50 | Rabbit | Dermal | > 20,000 mg/kg bw | [12] |

Irritation and Sensitization

Studies have shown that Di-n-hexyl phthalate can cause mild skin irritation.[6] Data on eye irritation and skin sensitization are limited.

Table 3: Irritation Potential of Di-n-hexyl Phthalate

| Test | Species | Results | Reference(s) |

| Skin Irritation (Draize Test) | Rabbit | Mild irritation with 500 mg applied for 24 hours | [6] |

Reproductive and Developmental Toxicity

The most significant toxicological concerns associated with Di-n-hexyl phthalate are its effects on reproduction and development. Experimental studies in rodents have demonstrated that DnHP can adversely affect fertility in both males and females and cause developmental toxicity.[6][13][14]

A continuous breeding study in mice identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 380 mg/kg bw/day based on decreased fertility, with no No-Observed-Adverse-Effect Level (NOAEL) established.[6] In developmental toxicity studies, prenatal exposure to DnHP in rats resulted in dose-related malformations of the male reproductive tract.[13]

Genotoxicity

Di-n-hexyl phthalate has tested negative in bacterial mutagenicity assays (Ames test).[6] However, comprehensive in vivo genotoxicity data is lacking.

Table 4: Genotoxicity of Di-n-hexyl Phthalate

| Test | System | Result | Reference(s) |

| Ames Test | Salmonella typhimurium | Negative | [6] |

Endocrine Disruption

While direct studies on the specific signaling pathways of Di-n-hexyl phthalate are limited, evidence from structurally similar phthalates, particularly Di(2-ethylhexyl) phthalate (DEHP), strongly suggests that DnHP likely functions as an endocrine-disrupting chemical. The proposed mechanisms of action involve interactions with nuclear receptors, leading to downstream effects on hormone synthesis and signaling.

Experimental Protocols

Acute Oral Toxicity (LD50) in Rats

The acute oral toxicity of Di-n-hexyl phthalate was determined following a protocol similar to the OECD Test Guideline 401.

-

Test Species: Albino rats.

-

Administration: A single dose of the test substance was administered by gavage.

-

Observation Period: Animals were observed for signs of toxicity and mortality for 14 days.

-

Parameters Recorded: Clinical signs, body weight changes, and mortality.

-

Endpoint: The LD50 value was calculated as the dose causing mortality in 50% of the treated animals.

Dermal Irritation (Draize Test) in Rabbits

The skin irritation potential was assessed using a standard Draize test.[6][15][16][17][18]

-

Test Species: Albino rabbits.

-

Application: 500 mg of Di-n-hexyl phthalate was applied to a shaved area of the back under a semi-occlusive patch.[6]

-

Exposure Duration: 24 hours.[6]

-

Observation: The application site was evaluated for erythema (redness) and edema (swelling) at specified intervals after patch removal.

-

Scoring: The severity of the skin reactions was scored using a standardized system.

Reproductive Toxicity (Continuous Breeding Study) in Mice

The effects on fertility were evaluated using a continuous breeding protocol.

-

Test Species: CD-1 mice.

-

Administration: Di-n-hexyl phthalate was administered in the diet.

-

Exposure: Male and female mice were continuously exposed for a 98-day period.[6]

-

Mating: Co-housed pairs were allowed to mate and produce litters throughout the exposure period.

-

Endpoints: The number of litters, live pups per litter, and pup survival were assessed. Crossover mating studies were also performed to determine the effects on male and female fertility separately.[6]

Signaling Pathways and Mechanisms of Toxicity

The endocrine-disrupting effects of phthalates are thought to be mediated through interference with key signaling pathways involved in hormone regulation. Based on studies of related phthalates, the following pathways are likely targets for Di-n-hexyl phthalate.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Androgen Receptor (AR) Signaling

Steroidogenesis Pathway

Conclusion

Di-n-hexyl phthalate (CAS No. 84-75-3) presents a significant toxicological profile, with reproductive and developmental effects being the primary concern for human health. Its potential to act as an endocrine disruptor through interference with nuclear receptor signaling pathways warrants further investigation and cautious handling. The data and experimental methodologies summarized in this guide are intended to provide a foundational understanding for researchers and professionals engaged in the assessment of chemical safety and the development of safer alternatives. Given the identified hazards, appropriate safety precautions and personal protective equipment should be utilized when handling this compound in a laboratory or industrial setting.

References

- 1. Characterization of Peroxisome Proliferator–Activated Receptor α—Independent Effects of PPARα Activators in the Rodent Liver: Di-(2-ethylhexyl) phthalate also Activates the Constitutive-Activated Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of di-(2-ethylhexyl) phthalate and four of its metabolites on steroidogenesis in MA-10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. academic.oup.com [academic.oup.com]

- 8. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. search.library.northwestern.edu [search.library.northwestern.edu]

- 12. researchgate.net [researchgate.net]

- 13. Effects of in utero exposure to di-n-hexyl phthalate on the reproductive development of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. interactive.cbs8.com [interactive.cbs8.com]

- 15. Draize test - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. ecetoc.org [ecetoc.org]

- 18. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Di(2-ethylhexyl) phthalate (DEHP) as a Plasticizer

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on Di(2-ethylhexyl) phthalate (DEHP), the most widely used and studied phthalate plasticizer. While the query specified Dihexyl phthalate (DHP), the vast majority of scientific literature addresses DEHP. Given its prevalence and data availability, this document will detail the mechanisms of DEHP.

Core Mechanism of Action as a Plasticizer

Di(2-ethylhexyl) phthalate (DEHP) is a high-production volume chemical primarily used to impart flexibility and durability to otherwise rigid polymers, most notably polyvinyl chloride (PVC).[1] Plastics can contain from 1% to over 50% DEHP by weight, depending on the desired flexibility.[1][2] The plasticizing effect is a physical phenomenon, as DEHP is not chemically bound to the polymer chains.[2] This lack of covalent bonding is also why DEHP can leach from products over time.

The primary mechanism of action is best explained by the Free Volume Theory .[3] Rigid polymers like PVC exist in a glassy state at room temperature, with polymer chains packed closely together, held by strong intermolecular forces (dipole-dipole interactions between the carbon-chlorine and carbon-hydrogen bonds). This dense packing restricts chain mobility, resulting in a brittle material.

When DEHP is introduced into the PVC matrix during processing at high temperatures, its molecules intersperse themselves between the polymer chains.[4] The bulky, branched structure of DEHP acts as a molecular spacer, pushing the PVC chains apart.[2] This action accomplishes two key things:

-

Increased Free Volume: The presence of DEHP molecules creates additional empty space, or "free volume," within the polymer matrix. This increased volume allows segments of the polymer chains more room to move.[4][5]

-

Reduced Intermolecular Forces: By separating the PVC chains, DEHP molecules shield the polymer's polar groups from each other, effectively weakening the intermolecular dipole-dipole forces that hold the chains rigidly in place.[4][5]

This combination of increased mobility and reduced intermolecular attraction significantly lowers the polymer's glass transition temperature (Tg) .[3][6] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By lowering the Tg to below ambient temperatures, DEHP ensures the final PVC product is soft and pliable under normal conditions of use.[3]

Quantitative Effects on Polymer Properties

The efficiency of a plasticizer is determined by its effect on the thermal and mechanical properties of the polymer. The addition of DEHP to PVC leads to a predictable, concentration-dependent change in these properties.

Thermal Properties

The most critical thermal property influenced by plasticizers is the glass transition temperature (Tg). As the concentration of DEHP increases, the Tg of the PVC blend decreases significantly.

| DEHP Concentration (phr*) | Glass Transition Temperature (Tg) | Data Source Reference |

| 0 | ~80 °C | [4] |

| 50 | ~0 °C | [7] |

| phr: parts per hundred resin by weight |

Molecular dynamics simulations show that DEHP can lower the Tg of PVC by nearly 100 K (from ~350-400 K down to ~250-300 K), demonstrating its high efficiency as a plasticizer.[3]

Mechanical Properties

The increased flexibility imparted by DEHP is reflected in the material's mechanical properties, such as its tensile strength, Young's modulus (a measure of stiffness), and elongation at break. Generally, as plasticizer concentration increases, the material becomes less stiff and more ductile.

| PVC/PMMA Blend (75/25) with DEHP (wt %) | Stress at Break (MPa) | Young's Modulus (MPa) |

| 0% | 40.2 | 1690 |

| 15% | 23.0 | 720 |

| 30% | 15.5 | 160 |

| 50% | 10.5 | 15 |

| Data derived from a study on PVC/PMMA blends, demonstrating the typical effect of DEHP.[4] |

Experimental Protocols for Evaluation

The performance of DEHP as a plasticizer is quantified using standardized thermal and mechanical analysis techniques.

Evaluation of Mechanical Properties (ASTM D2284)

The standard test method for evaluating the efficiency of plasticizers in flexible PVC is ASTM D2284, which measures tensile properties.[8]

-

Sample Preparation: PVC formulations are prepared by mixing PVC resin with varying concentrations of DEHP. These formulations are then molded into standardized shapes (e.g., dumbbell-shaped tensile bars) and conditioned in a controlled environment to ensure consistency.[8]

-

Tensile Testing: The conditioned samples are subjected to tensile stress in a universal testing machine until they fracture.[8]

-

Data Acquisition: During the test, the machine records the force applied (stress) and the extension of the sample (strain).

-

Analysis: Key parameters are calculated from the stress-strain curve, including:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Young's Modulus (Modulus of Elasticity): The material's stiffness, calculated from the initial slope of the curve.

-

Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.[8]

-

Determination of Glass Transition Temperature (Tg)

Tg is a crucial indicator of plasticizer efficiency and is typically measured by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

-

Differential Scanning Calorimetry (DSC):

-

A small, weighed sample of the plasticized PVC is placed in an aluminum pan.

-

The sample and an empty reference pan are heated at a constant rate.

-

DSC measures the difference in heat flow required to increase the temperature of the sample and the reference.

-

The Tg is observed as a step-like change in the heat flow curve, indicating an increase in the material's heat capacity as it transitions from a glass to a rubber.[6]

-

-

Dynamic Mechanical Analysis (DMA):

-

A rectangular sample is clamped in the DMA instrument.[9]

-

A sinusoidal (oscillating) stress is applied to the sample as the temperature is increased (temperature sweep).[10][11]

-

The instrument measures the resulting strain and the phase lag between the stress and strain.

-

From this, it calculates the storage modulus (G') , representing the elastic portion, and the loss modulus (G'') , representing the viscous portion.[9]

-

The Tg can be identified as the peak of the loss modulus (G'') curve or, more commonly, the peak of the tan delta curve (the ratio of G''/G'), which represents the material's damping properties.[9][10] DMA is often more sensitive than DSC for detecting subtle transitions.[9]

-

References

- 1. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. uml.edu [uml.edu]

- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. scielo.br [scielo.br]

- 6. Release behavior of diethylhexyl phthalate from the polyvinyl-chloride tubing used for intravenous administration and the plasticized PVC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 9. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]

- 10. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]

- 11. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]

The Toxicological Profile of Dihexyl Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-hexyl phthalate (DnHP), a member of the phthalate ester family of chemicals, has been utilized as a plasticizer. While not as extensively studied as its analogue di(2-ethylhexyl) phthalate (DEHP), a body of evidence has characterized its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicokinetics, acute and chronic toxicity, genotoxicity, and reproductive and developmental effects of dihexyl phthalate. Quantitative data are summarized in tabular format for ease of reference. Detailed experimental methodologies for key studies are described, and critical biological pathways, including metabolism and mechanisms of toxicity, are visualized using diagrammatic representations. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development who are evaluating the safety and potential risks associated with this compound.

Chemical and Physical Properties

Di-n-hexyl phthalate is the di-n-hexyl ester of 1,2-benzenedicarboxylic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 84-75-3 |

| Molecular Formula | C20H30O4 |

| Molecular Weight | 334.4 g/mol |

| Appearance | Yellow-brown, oily, viscous liquid with a slight aromatic odor.[1] |

| Melting Point | -58 °C |

| Boiling Point | 340–350 °C |

| Water Solubility | Insoluble |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetic profile of this compound, like other phthalates, involves rapid hydrolysis to its monoester, which is considered the primary toxic moiety.

Absorption:

-

Dermal: this compound is absorbed through the skin. In studies with rats, approximately 18% of a dermally applied dose of radiolabeled DnHP was excreted in the urine within seven days, indicating dermal absorption.[2][3]

-

Oral and Inhalation: While specific data for oral and inhalation absorption of DnHP are limited, the general toxicokinetic profile of phthalates suggests that it is likely to be rapidly absorbed from the gastrointestinal tract as its monoester metabolite.[2][3]

Distribution: Following absorption, there is no evidence of systemic accumulation of this compound in any tissues.[2][3]

Metabolism: The metabolism of phthalates is a critical determinant of their toxicity. The generalized metabolic pathway involves a two-phase process.

-

Phase I: this compound is hydrolyzed by esterases, primarily in the intestine and liver, to its monoester, mono-n-hexyl phthalate (MnHP), and n-hexanol.[2][4] MnHP can then undergo further oxidative metabolism.

-

Phase II: The oxidized metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, which are then excreted.[2]

Excretion: The primary route of excretion for this compound and its metabolites is via the urine.[2][3]

Metabolic Pathway of Phthalates

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity following oral and dermal exposure in laboratory animals.[2][3] No acute toxicity data from inhalation exposure in animals or from human studies are available.

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 29600 mg/kg | [5] |

| Rabbit | Dermal | LD50 | >20 mL/kg bw | [3] |

| Rabbit | Dermal | LD50 | 20000 mg/kg | [5] |

Irritation and Sensitization

-

Skin Irritation: In a standard Draize test, a 500 mg application of this compound to rabbit skin over 24 hours resulted in mild irritation.[2][3]

-

Eye Irritation: No eye irritation studies were available for assessment.[2][3]

-

Sensitization: No sensitization studies were available for assessment.[2][3]

Repeated-Dose Toxicity

Limited studies on repeated oral administration in rodents suggest that the liver is a target organ at high doses. A Lowest-Observed-Adverse-Effect Level (LOAEL) of 1824 mg/kg bw/day was determined in a 21-day study in rats, based on observations of hepatocellular necrosis, fat accumulation, loss of glycogen, and increased liver enzymes.[2] In the same study, this compound induced weak peroxisome proliferative changes compared to potent peroxisome proliferators like DEHP.[2]

Genotoxicity

The available evidence suggests that this compound is unlikely to be genotoxic.[2]

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Mutagenicity (Ames test) | Salmonella typhimurium | With and without | Negative | [2] |

| Mouse Micronucleus Assay | In vivo (analogue DIHP with ≤25% DnHP) | - | Negative | [2] |

The Ames test, a bacterial reverse mutation assay, is a standard method for evaluating the mutagenic potential of a chemical.

-

Test Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and therefore cannot grow on a histidine-deficient medium.

-

Exposure: The tester strains are exposed to the test substance (this compound) at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver homogenate).

-

Incubation: The bacteria are plated on a minimal agar medium lacking histidine.

-

Evaluation: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

No carcinogenicity studies are available for this compound.[2] Due to insufficient testing of other phthalates, it is not possible to extrapolate the carcinogenic potential for DnHP.[2]

Reproductive and Developmental Toxicity

This compound has been shown to cause reproductive and developmental toxicity in rodent studies.

Reproductive Toxicity:

-

A continuous breeding study in mice demonstrated dose-related effects on fertility at doses ranging from 380 to 1670 mg/kg bw/day.[2][3]

-

The Lowest-Observed-Adverse-Effect Level (LOAEL) for reproductive toxicity was established at 380 mg/kg bw/day, based on decreased male and female fertility.[2][3] A No-Observed-Adverse-Effect Level (NOAEL) could not be determined from this study.[2][3]

-

Effects were observed in both males (including reduced testes weights) and females.[2][3] A proposed mechanism for testicular toxicity is a direct toxic effect on Sertoli cells.[2]

Developmental Toxicity:

-

In a screening study in mice, a high oral dose of 9900 mg/kg bw/day resulted in complete litter loss.[2][3]

-

Pup mortality was also observed at 380 mg/kg bw/day in the continuous breeding study, in the absence of significant maternal toxicity.[2][3]

-

A NOAEL for developmental effects has not been established, and overall, this compound has not been adequately tested for developmental effects.[2][3]

This type of study is designed to assess the effects of a substance on the reproductive capabilities of a species over a continuous period of exposure.

Mechanisms of Toxicity

The toxic effects of phthalates, including this compound, are often mediated through their interaction with various cellular signaling pathways.

Endocrine Disruption

Phthalates are well-known endocrine-disrupting chemicals. They can interfere with the synthesis, transport, and action of hormones, particularly androgens.

-

Anti-androgenic Effects: The reproductive toxicity of this compound, especially in males, is attributed to its anti-androgenic properties. This can lead to reduced testosterone levels and subsequent effects on the development and function of male reproductive organs.

-

Estrogenic Activity: There is conflicting evidence regarding the estrogenic activity of this compound.[2]

Signaling Pathway for Phthalate-Induced Endocrine Disruption

Peroxisome Proliferation

While this compound is considered a weak inducer, peroxisome proliferation is a known mechanism of toxicity for some phthalates, particularly in the liver of rodents. This process involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Chronic activation can lead to hepatotoxicity and tumorigenesis in rodents.

Conclusion

Di-n-hexyl phthalate demonstrates low acute toxicity but raises concerns due to its potential for reproductive and developmental toxicity at doses that do not cause significant maternal toxicity. The liver is a target for repeated high-dose exposure. While considered non-genotoxic, a lack of carcinogenicity data warrants a cautious approach. The primary mechanism of its reproductive toxicity is believed to be through endocrine disruption, specifically via anti-androgenic effects. Further research is needed to establish clear No-Observed-Adverse-Effect Levels for all toxicological endpoints and to fully elucidate its carcinogenic potential and developmental toxicity profile. The information compiled in this guide serves as a foundational resource for risk assessment and for guiding future research on this compound.

References

- 1. Long-term exposure to di(2-ethylhexyl) phthalate, diisononyl phthalate, and a mixture of phthalates alters estrous cyclicity and/or impairs gestational index and birth rate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Dihexyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-n-hexyl phthalate (DnHP), a member of the phthalate ester family, is utilized as a plasticizer to enhance the flexibility and durability of various polymeric materials. While its industrial applications are significant, concerns regarding its environmental persistence, potential for bioaccumulation, and endocrine-disrupting properties necessitate a thorough understanding of its fate and transport in the environment. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental distribution and behavior of dihexyl phthalate, with a focus on its physicochemical properties, degradation pathways, and partitioning in key environmental compartments. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of key environmental processes to support further research and risk assessment efforts.

Introduction

Phthalate esters are a class of synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products. Di-n-hexyl phthalate (CAS No. 84-75-3), a high molecular weight phthalate, is of particular interest due to its potential for environmental release and subsequent impact on ecosystems and human health. The non-covalent bonding of DnHP to polymer matrices allows for its leaching, volatilization, and abrasion from plastic products, leading to its distribution in the environment. Understanding the intricate pathways of its transport and transformation is crucial for predicting its environmental concentrations, assessing exposure risks, and developing effective remediation strategies.

Physicochemical Properties

The environmental fate of a chemical is largely dictated by its inherent physicochemical properties. These properties influence its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes. The key physicochemical properties of di-n-hexyl phthalate are summarized in Table 1.

Table 1: Physicochemical Properties of Di-n-hexyl Phthalate

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.4 g/mol | [1] |

| Physical State | Clear, oily liquid | [2] |

| Melting Point | -27.4 °C | [2] |

| Boiling Point | 350 °C | [2] |

| Vapor Pressure | 6.67 x 10⁻⁷ kPa (at 25 °C) | [2] |

| Water Solubility | 5.0 x 10⁻⁵ g/L | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 6.30 | [2] |

| Henry's Law Constant | 4.458 Pa·m³/mol (calculated) | [2] |

The high log Kow value of DnHP indicates its strong lipophilic nature, suggesting a high potential for partitioning into organic matter in soil and sediment and for bioaccumulation in fatty tissues of organisms. Its low water solubility and vapor pressure suggest that it will not be readily transported in the aqueous phase or the atmosphere.

Environmental Fate and Transport

The environmental journey of this compound involves a complex interplay of transport and transformation processes that determine its ultimate fate. These processes include abiotic and biotic degradation, sorption to soil and sediment, and uptake by living organisms.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of DnHP in the environment, although these processes are generally slow for high molecular weight phthalates.

-

Hydrolysis: The ester linkages in DnHP can be cleaved through hydrolysis, a reaction with water. The rate of hydrolysis is pH-dependent. An estimated base-catalyzed second-order hydrolysis rate constant for this compound is 0.064 L/mole-sec.[3] This corresponds to half-lives of approximately 3.4 years at a pH of 7 and 130 days at a pH of 8.[3] This suggests that hydrolysis is not a rapid degradation pathway under typical environmental conditions.

-